4-(3-Methylsulfonylphenyl)picolinic acid
Description
4-(3-Methylsulfonylphenyl)picolinic acid is a picolinic acid derivative featuring a methylsulfonyl group (-SO₂CH₃) attached to the phenyl ring at the 3-position, which is further connected to the pyridine ring of picolinic acid. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
4-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQNMPPMHKLCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylsulfonylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-methylsulfonylphenyl derivatives under specific conditions. One common method involves the use of a coupling reaction between picolinic acid and 3-methylsulfonylphenyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The picolinic acid moiety can be reduced under specific conditions to form reduced picolinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(3-Methylsulfonylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins. Additionally, the compound may interfere with cellular pathways involved in viral replication and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl Groups
a. 6-((Methylsulfonyl)methyl)picolinic acid (Compound 6)
- Structure : A methylsulfonyl group is attached via a methylene bridge to the pyridine ring at the 6-position.
- Synthesis : Prepared via nucleophilic substitution between methyl 6-(bromomethyl)picolinate and sodium methanesulfinate, followed by ester hydrolysis .
- Key Differences: The sulfonyl group is separated from the pyridine ring by a methylene group, reducing direct conjugation effects compared to 4-(3-Methylsulfonylphenyl)picolinic acid.
b. 4-(Methylsulfonyl)picolinic acid
- Key Differences : The absence of a phenyl spacer reduces steric bulk and alters electronic interactions. Direct attachment of -SO₂CH₃ to the pyridine ring may enhance acidity of the carboxylic acid group compared to the phenyl-substituted analogue .
Analogues with Substituted Phenyl Groups
a. 5-(4-Butylphenyl)picolinic acid (qy17)
- Structure : A butyl-substituted phenyl group at the 5-position of picolinic acid.
- Bioactivity : Exhibits potent antibacterial effects against Enterococcus faecium (MIC = 8 µg/mL) and inhibits biofilm formation.
- Physicochemical Properties : Superior solubility and stability compared to its tert-butyl analogue (qy20) due to reduced steric hindrance from the linear alkyl chain .
b. 4-(3-Chlorophenyl)-6-(phosphonomethyl)picolinic acid (18l)
c. 5-(4-(Trifluoromethoxy)phenyl)picolinic acid
- Structure : Features a trifluoromethoxy (-OCF₃) group on the para-position of the phenyl ring.
Key Observations :
- Synthetic Complexity: Compounds with phosphonomethyl groups (e.g., 18l) require multi-step syntheses involving Suzuki coupling or nucleophilic substitutions, whereas methylsulfonyl derivatives (e.g., Compound 6) are synthesized via simpler alkylation/hydrolysis sequences .
- Bioactivity Trends : Bulky substituents (e.g., tert-butyl in qy20) reduce solubility and activity compared to linear alkyl or electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) .
Functional and Mechanistic Insights
- Enzyme Inhibition : Sulfonyl and phosphonate groups enhance interactions with metalloenzymes (e.g., β-lactamases) via metal coordination or hydrogen bonding .
- Antimicrobial Activity : Phenyl ring substitutions influence membrane penetration and target binding. For example, qy17’s butyl group balances hydrophobicity and steric effects, optimizing antibiofilm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
